molecular formula C19H22F3N5 B2677645 2-[5-({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine CAS No. 2415488-63-8

2-[5-({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2677645
CAS No.: 2415488-63-8
M. Wt: 377.415
InChI Key: NVMGJNBKCONCNH-UHFFFAOYSA-N
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Description

2-[5-({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process may start with the preparation of the cyclopenta[c]pyrazole core, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole ring system. The final step involves the introduction of the trifluoromethyl group on the pyridine ring. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[5-({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, the compound might be used in the development of new materials with unique properties. Its trifluoromethyl group, in particular, could impart desirable characteristics such as increased stability or hydrophobicity.

Mechanism of Action

The mechanism of action of 2-[5-({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with trifluoromethyl groups, such as:

  • 2-(trifluoromethyl)pyridine
  • Cyclopenta[c]pyrazole derivatives
  • Octahydropyrrolo[3,4-c]pyrrole analogs

Uniqueness

What sets 2-[5-({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine apart is its unique combination of these structural elements, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5/c20-19(21,22)14-4-5-18(23-6-14)27-9-12-7-26(8-13(12)10-27)11-17-15-2-1-3-16(15)24-25-17/h4-6,12-13H,1-3,7-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMGJNBKCONCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2CN3CC4CN(CC4C3)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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